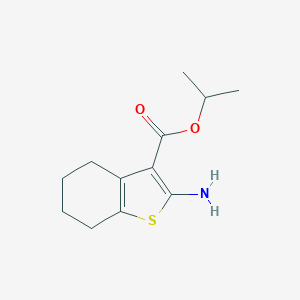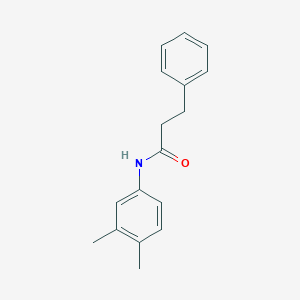
Isopropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Isopropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a specialty product used for proteomics research . It has a molecular formula of C12H17NO2S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO2S/c1-8(2)14-12(13)10-6-4-5-7-11(10)15-9(3)16/h8H,4-7,13H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transformations
Isopropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest in the field of synthetic chemistry, particularly in the synthesis of benzothiazole derivatives. Modern approaches to the synthesis and transformations of these derivatives have shown that they belong to biologically active and industrially demanded compounds. The development of new synthesis methods, including both conventional multistep processes and one-pot, atom economy procedures utilizing green chemistry principles, underscores the compound's significance. Its facile functionalization allows for the creation of pharmacologically active heterocycles, demonstrating its utility in drug development and material science (Zhilitskaya, Shainyan, & Yarosh, 2021).
Antimicrobial and Anti-biofilm Applications
Carvacrol, a compound closely related to the structural motif of this compound through its phenolic nature, has been extensively studied for its antimicrobial and anti-biofilm properties. Its effectiveness against a broad spectrum of Gram-positive and Gram-negative bacteria, fungi, and its ability to prevent biofilm-associated infections showcase the potential of structurally similar compounds in bioactive material development (Marchese et al., 2018).
Material Science Innovations
The development of materials with embedded antimicrobial properties is a crucial area of research, with this compound derivatives offering potential pathways for innovation. The exploration of carvacrol and similar compounds in anti-infective nanomaterials underlines the significance of these molecules in creating new bio-inspired materials. These materials are envisioned to have applications in preventing biofilm-associated infections, showcasing the interdisciplinary applications spanning from chemistry to biomedical engineering (Marchese et al., 2018).
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Isopropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in regulating various biochemical pathways and processes.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, it has been shown to alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that its effects on cellular function can diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate biochemical pathways without causing significant adverse effects . At higher doses, toxic effects have been observed, including cellular toxicity and organ damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can affect metabolic flux and alter metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues. For example, it can bind to albumin in the bloodstream, enhancing its distribution to various organs. Additionally, transporters such as ABC transporters can influence its cellular uptake and efflux.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. These localization patterns are essential for understanding its precise role in cellular processes.
Eigenschaften
IUPAC Name |
propan-2-yl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-7(2)15-12(14)10-8-5-3-4-6-9(8)16-11(10)13/h7H,3-6,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGGSRFAUQJEGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylsulfanyl)-N'-[4-(2-naphthylmethoxy)benzylidene]acetohydrazide](/img/structure/B415415.png)
![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2,5-dimethylphenyl)benzenesulfonamide](/img/structure/B415417.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-[1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B415420.png)
![2-(benzylsulfanyl)-N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}acetohydrazide](/img/structure/B415422.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-(2,3,4-trimethylbenzylidene)acetohydrazide](/img/structure/B415423.png)
![Tert-butyl [4-(2-{[(2-chlorobenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B415425.png)
![N-[4-(N-{[(2-chlorobenzyl)sulfanyl]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B415427.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-cyclooctylideneacetohydrazide](/img/structure/B415429.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-(2-furylmethylene)acetohydrazide](/img/structure/B415430.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-cycloheptylidenepropanohydrazide](/img/structure/B415433.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,2-dihydro-5-acenaphthylenylmethylene)propanohydrazide](/img/structure/B415435.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}propanohydrazide](/img/structure/B415436.png)
![4,4'-({4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B415438.png)
